molecular formula C15H16N4O4 B3113589 Pomalidomide-C2-NH2 CAS No. 1957235-66-3

Pomalidomide-C2-NH2

Número de catálogo: B3113589
Número CAS: 1957235-66-3
Peso molecular: 316.31
Clave InChI: WYIGFEKILOYHCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pomalidomide-C2-NH2 is a Pomalidomide-based cereblon ligand with a linker . It is a useful precursor for the synthesis of PROTAC degraders . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .


Synthesis Analysis

The synthesis of Pomalidomide involves a continuous 3–4 step flow approach . The immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide are widely used to treat multiple myeloma . The chemical reactions for synthesizing and isolating API pomalidomide occur in the temperature range from ambient to 80°C .


Molecular Structure Analysis

The chemical formula of this compound is C15H16N4O4 . Its exact mass is 316.12 and its molecular weight is 316.317 .


Chemical Reactions Analysis

The chemical reactions for synthesizing and isolating API pomalidomide occur in the temperature range from ambient to 80°C . A wide range of organic solvents of different polarities are used .


Physical and Chemical Properties Analysis

The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .

Aplicaciones Científicas De Investigación

Mechanisms of Action and Immunomodulatory Effects

Pomalidomide, an analogue of thalidomide, functions as an immunomodulatory agent with multiple mechanisms contributing to its anti-myeloma activity. It has been extensively studied for its efficacy in treating relapsed and refractory multiple myeloma. The drug's therapeutic effects are attributed to both direct and indirect actions, including immunomodulation, inhibition of angiogenesis, and effects on the bone marrow microenvironment. These actions result in tumoricidal effects on myeloma cells and modulation of immune responses (Sheridan M. Hoy, 2017; D. Fotiou et al., 2022).

Clinical Applications in Multiple Myeloma

Clinical trials have demonstrated pomalidomide's effectiveness in managing multiple myeloma, particularly in patients who have relapsed or become refractory after receiving two or more prior treatments. It is approved for use in combination with dexamethasone, highlighting its role in extending treatment options for a patient population with limited alternatives. The drug's pharmacokinetic properties support its use both alone and in combination, offering a valuable treatment option for relapsed/refractory multiple myeloma patients (F. Gay et al., 2013; N. Bajaj et al., 2014).

Synergistic Effects with Other Therapies

Pomalidomide's role in combination therapies, especially with dexamethasone, underscores its synergistic potential to enhance anti-myeloma effects. Research into combining pomalidomide with other anti-myeloma agents is ongoing, with the aim of overcoming clonal resistance and improving patient outcomes. Its integration into triplet and quadruplet regimens offers a promising approach for treating relapsed/refractory multiple myeloma, with studies focusing on its immunomodulatory synergy with novel agents (E. Ocio et al., 2012; R. Mina et al., 2016).

Mecanismo De Acción

Target of Action

Pomalidomide-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . Cereblon is a protein that serves as a primary target for this compound . It plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .

Mode of Action

This compound operates through a mechanism known as Proteolysis-Targeting Chimera (PROTAC). This mechanism involves the tagging of specific proteins for degradation . This compound, as a cereblon ligand, binds to its target protein and marks it for degradation . This results in the reduction of the target protein’s levels within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, this compound can influence the levels of these proteins and thereby affect the downstream cellular processes that these proteins are involved in .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of specific protein levels within the cell . This can have various downstream effects depending on the role of the degraded protein. For instance, Pomalidomide has been shown to inhibit angiogenesis and myeloma cell growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other proteins or compounds within the cell, the cell’s overall health and status, and external factors such as temperature and pH . .

Safety and Hazards

Pomalidomide-C2-NH2 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Direcciones Futuras

Pomalidomide-C2-NH2 Hydrochloride is a functionalized cereblon ligand for the development of pomalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also active for linker attachment via reductive amination, and a basic building block for the development of a protein degrader library .

Análisis Bioquímico

Biochemical Properties

Pomalidomide-C2-NH2 interacts with various enzymes and proteins. It is a functionalized cereblon ligand, indicating that it interacts with the cereblon protein . Cereblon is a component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to have anti-myeloma activity, affecting the survival of multiple myeloma cells . It also influences cell function by modulating cytokine signaling, affecting the expression of proteins like Ikaros and Aiolos .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cereblon protein, a component of the E3 ubiquitin ligase complex . This interaction leads to the ubiquitination and subsequent degradation of specific substrate proteins, altering gene expression .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, pomalidomide, its parent compound, has been shown to have antiangiogenic and teratogenic effects in relevant animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. Pomalidomide, its parent compound, is extensively metabolized via multiple metabolic pathways, including cytochrome P450-mediated metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its efficacy. For instance, the cytoplasmic translation factor GSPT1 is degraded following treatment with the thalidomide derivative CC-885 only when cereblon, the target of this compound, is present in the cytoplasm .

Propiedades

IUPAC Name

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7,16H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIGFEKILOYHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pomalidomide-C2-NH2
Reactant of Route 2
Reactant of Route 2
Pomalidomide-C2-NH2
Reactant of Route 3
Reactant of Route 3
Pomalidomide-C2-NH2
Reactant of Route 4
Reactant of Route 4
Pomalidomide-C2-NH2
Reactant of Route 5
Reactant of Route 5
Pomalidomide-C2-NH2
Reactant of Route 6
Reactant of Route 6
Pomalidomide-C2-NH2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.